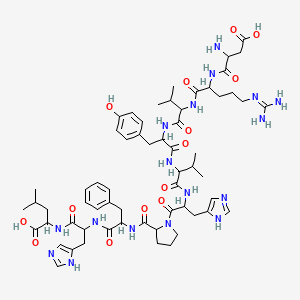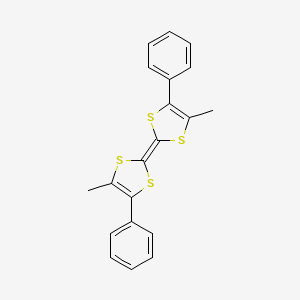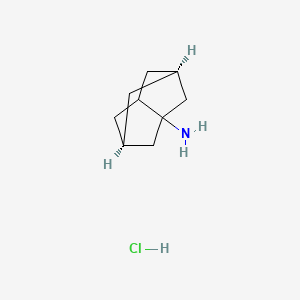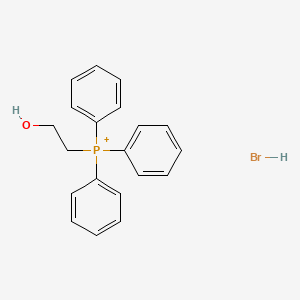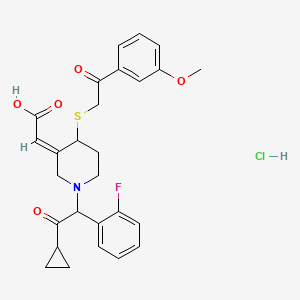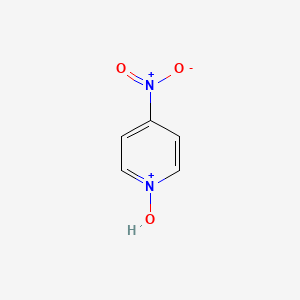
1-hydroxy-4-nitropyridin-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Hydroxy-4-nitropyridin-1-ium is a pyridinium salt derivative characterized by the presence of a hydroxyl group at the first position and a nitro group at the fourth position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: 1-Hydroxy-4-nitropyridin-1-ium can be synthesized through a nitration reaction of pyridine derivatives. A common method involves the nitration of pyridine N-oxide using a mixture of fuming nitric acid and concentrated sulfuric acid, followed by a reduction step . The reaction conditions typically require careful temperature control to avoid polynitration and ensure high selectivity.
Industrial Production Methods: In industrial settings, continuous flow synthesis is often employed to produce this compound. This method minimizes the accumulation of potentially explosive intermediates and allows for efficient scale-up . The use of microreaction technology enhances the safety and efficiency of the process by providing excellent heat absorption and efficient mixing.
化学反応の分析
Types of Reactions: 1-Hydroxy-4-nitropyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are often employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of pyridine ketones or aldehydes.
Reduction: Formation of 1-hydroxy-4-aminopyridin-1-ium.
Substitution: Formation of various substituted pyridinium salts depending on the substituent introduced.
科学的研究の応用
1-Hydroxy-4-nitropyridin-1-ium has diverse applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-hydroxy-4-nitropyridin-1-ium involves its interaction with specific molecular targets and pathways. The hydroxyl and nitro groups play crucial roles in its reactivity and interaction with biological molecules. The compound can act as an electron donor or acceptor, influencing redox reactions and enzyme activities. Its ability to undergo nucleophilic substitution also allows it to modify biomolecules, potentially altering their function.
類似化合物との比較
1-Hydroxy-4-nitropyridin-1-ium can be compared with other pyridinium salts and nitropyridine derivatives:
1,4-Dihydropyridine: Known for its medicinal properties, particularly as calcium channel blockers.
4-Hydroxy-3-nitropyridine: Similar in structure but differs in the position of the nitro group, leading to different reactivity and applications.
3-Nitropyridine: Another nitropyridine derivative with distinct chemical properties and uses.
特性
分子式 |
C5H5N2O3+ |
|---|---|
分子量 |
141.10 g/mol |
IUPAC名 |
1-hydroxy-4-nitropyridin-1-ium |
InChI |
InChI=1S/C5H5N2O3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,8H/q+1 |
InChIキー |
JJADLNQMXAFVCU-UHFFFAOYSA-N |
正規SMILES |
C1=C[N+](=CC=C1[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


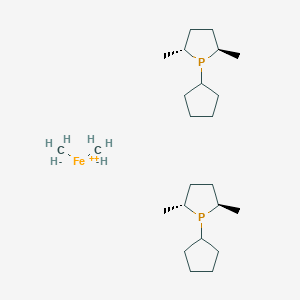

![(S)-1-[(R)-2-(Di-tert.-butylphosphino)ferrocenyl]ethyldiphenylphosphine](/img/structure/B12060869.png)
